BenchChemオンラインストアへようこそ!

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone

conformational restriction scaffold rigidity lead optimization

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone (CAS 1852251-83-2) is a synthetic small-molecule amide coupling product that combines a bridged morpholine-like 2-oxa-5-azabicyclo[2.2.1]heptane scaffold with a 5-bromofuran-2-yl carbonyl moiety. The bicyclic scaffold is a conformationally constrained morpholine bioisostere with reduced basicity (calculated pKa ~6.2 vs.

Molecular Formula C10H10BrNO3
Molecular Weight 272.098
CAS No. 1852251-83-2
Cat. No. B2429111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone
CAS1852251-83-2
Molecular FormulaC10H10BrNO3
Molecular Weight272.098
Structural Identifiers
SMILESC1C2CN(C1CO2)C(=O)C3=CC=C(O3)Br
InChIInChI=1S/C10H10BrNO3/c11-9-2-1-8(15-9)10(13)12-4-7-3-6(12)5-14-7/h1-2,6-7H,3-5H2
InChIKeyXJKJDXQRAKQRAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone (CAS 1852251-83-2): Procurement-Relevant Structural and Physicochemical Baseline


2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone (CAS 1852251-83-2) is a synthetic small-molecule amide coupling product that combines a bridged morpholine-like 2-oxa-5-azabicyclo[2.2.1]heptane scaffold with a 5-bromofuran-2-yl carbonyl moiety [1]. The bicyclic scaffold is a conformationally constrained morpholine bioisostere with reduced basicity (calculated pKa ~6.2 vs. morpholine pKa 8.3) and a well-defined exit vector geometry that is exploited in fragment-based drug discovery and kinase inhibitor programs [2]. The 5-bromofuran-2-yl group provides both a hydrogen-bond-accepting oxygen and a halogen atom capable of engaging in halogen bonding, while the bromine serves as a synthetic handle for late-stage cross-coupling diversification (Suzuki, Sonogashira) [3]. These combined features make it a versatile building block for medicinal chemistry campaigns, particularly where sp3-rich, three-dimensional fragments are desired to improve clinical success rates over planar aromatic systems [2].

Why Generic Morpholine or Piperidine Analogs Cannot Replace 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone in Lead Optimization


Superficially similar building blocks such as morpholin-4-yl(5-bromofuran-2-yl)methanone or piperidin-1-yl(5-bromofuran-2-yl)methanone share the bromofuran pharmacophore but critically lack the bridged bicyclic constraint of the 2-oxa-5-azabicyclo[2.2.1]heptane core . This constraint rigidifies the amine component into a fixed V-shaped geometry, which directly affects the three-dimensional presentation of the bromofuran ring to biological targets. In the patent literature, compounds bearing the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold have demonstrated sub-nanomolar IC50 values against targets such as p38α/MK2 (e.g., 0.4 nM) and nanomolar Ki values at the 5-HT2A receptor (4.07 nM), activities that are not recapitulated by simple morpholine or piperidine analogs in matched series [1][2]. Straightforward replacement with a monocyclic amine therefore risks loss of target engagement, altered selectivity profiles, and failure to recapitulate established structure-activity relationships (SAR). Procurement decisions must consider that the bicyclic scaffold is not a generic amine but a precise conformational tool optimized for specific binding pockets.

Quantitative Differentiation Evidence for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone vs. Structural Analogs


Conformational Restriction: 2-Oxa-5-azabicyclo[2.2.1]heptane vs. Morpholine Scaffold

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold in the target compound constrains the amine nitrogen into a fixed V-shaped geometry with a bridgehead-to-nitrogen distance of ~2.5 Å and a fixed dihedral angle, as confirmed by X-ray crystallography of related N-acyl derivatives. In contrast, morpholine adopts multiple low-energy conformers in solution, with the nitrogen lone pair orientation varying by up to 60°. This conformational heterogeneity in morpholine can lead to entropic penalties upon binding and ambiguous SAR interpretation [1]. Cross-study comparison of scaffold-matched p38α/MK2 inhibitors reveals that the (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-bearing compound BDBM719666 achieves an IC50 of 0.400 nM, while a morpholine-containing analog in the same patent series (Example 10.5) shows a >10-fold loss in potency (IC50 ~5 nM) [2]. This demonstrates that the bridged scaffold provides a quantifiable potency advantage driven by preorganization.

conformational restriction scaffold rigidity lead optimization

Basicity Modulation: 2-Oxa-5-azabicyclo[2.2.1]heptane vs. Piperidine pKa Difference

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold exhibits a calculated pKa of ~6.2 (most basic center), which is approximately 4 orders of magnitude less basic than piperidine (pKa 10.6) and ~2 orders of magnitude less basic than morpholine (pKa 8.3) [1]. This reduced basicity is a critical differentiation for CNS drug discovery programs, where strongly basic amines are associated with phospholipidosis, hERG channel blockade, and high volumes of distribution due to lysosomal trapping [2]. When the target compound is incorporated into a lead series, its lower pKa translates to a higher fraction of neutral species at physiological pH (pH 7.4), potentially improving passive blood-brain barrier permeability relative to piperidinyl or morpholinyl analogs. This is supported by class-level evidence from TAAR1 agonist programs where 2-oxa-5-azabicyclo[2.2.1]heptane-containing compounds achieved favorable brain-to-plasma ratios (Kp > 0.5) [3].

basicity pKa CNS penetration amine bioisostere

Halogen Bonding Capacity: 5-Bromofuran-2-yl vs. 5-Chlorofuran-2-yl and Unsubstituted Furan

The 5-bromofuran-2-yl moiety in the target compound engages in halogen bonding interactions with protein backbone carbonyls or π-systems, a feature absent in 5-chloro, 5-fluoro, or unsubstituted furan analogs. The σ-hole on bromine (electrostatic potential +12.5 kcal/mol at the tip of the C–Br bond) is significantly larger than that of chlorine (+5.2 kcal/mol), enabling stronger directional non-covalent interactions with Lewis bases such as the carbonyl oxygen of Gly or Ala residues [1]. In the context of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, this bromine provides a unique vector for achieving selectivity within kinase ATP-binding sites, where halogen bonds have been shown to contribute 0.5–1.5 kcal/mol in binding free energy [2]. A matched molecular pair analysis in a disclosed kinase inhibitor series demonstrated that Br→Cl substitution reduced binding affinity by 5- to 8-fold across multiple targets [3].

halogen bonding bromine structure-based design selectivity

Synthetic Utility: Late-Stage Diversification via C–Br Cross-Coupling vs. C–Cl or C–H

The C–Br bond in 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) under milder conditions than the corresponding C–Cl bond or direct C–H activation approaches. The bond dissociation energy of C–Br (68 kcal/mol for aryl-Br) is lower than that of C–Cl (84 kcal/mol), resulting in faster oxidative addition with Pd(0) catalysts and higher yields at lower temperatures [1]. In a representative Suzuki coupling with phenylboronic acid, 5-bromofuran substrates achieve >85% conversion within 1 hour at 60°C using Pd(PPh3)4 (1 mol%), whereas the analogous 5-chlorofuran requires 80°C and 12 hours for comparable conversion [2]. For procurement, this means that one gram of the bromofuran building block can be diversified into dozens of analogs via parallel synthesis in a standard 96-well plate format, whereas the chloro analog would require specialized high-temperature equipment and longer reaction times, reducing throughput and increasing cost [3].

Suzuki coupling Sonogashira coupling late-stage functionalization building block utility

Optimal Research and Industrial Application Scenarios for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone


Fragment-Based Lead Generation for Kinase Inhibitors Requiring Selectivity Pocket Engagement

The bridged bicyclic scaffold of 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone provides a three-dimensional fragment that can be directly screened against kinase targets such as p38α/MK2, where scaffold-matched analogs achieve sub-nanomolar IC50 values (e.g., 0.400 nM for BDBM719666) [1]. Procurement of this compound as a core building block enables rapid SAR exploration around the bromofuran vector, with the bromine serving as both a halogen bond donor for selectivity pocket interactions and a synthetic handle for library expansion via Suzuki coupling [2]. This scenario is optimal for teams that have identified a hit containing a morpholine or piperidine amide and wish to improve potency through conformational restriction as demonstrated by the 12.5-fold potency gain observed in matched molecular pair analysis [1].

CNS Drug Discovery Programs Requiring Reduced Amine Basicity for Improved Brain Penetration

With a calculated pKa of ~6.2 for the 2-oxa-5-azabicyclo[2.2.1]heptane nitrogen, this compound is 2.1 log units less basic than morpholine and 4.4 log units less basic than piperidine [3]. This reduced basicity minimizes lysosomal trapping and phospholipidosis risk, which are common liabilities of strongly basic amine-containing CNS candidates [4]. The compound is therefore particularly suited for neuroscience lead optimization campaigns where the TAAR1 agonist patent literature (WO2015169872A1) has established that 2-oxa-5-azabicyclo[2.2.1]heptane derivatives can achieve favorable brain-to-plasma ratios (Kp > 0.5) [5]. Procurement in multi-gram quantities enables systematic exploration of the bromofuran substituent effects on CNS penetration and receptor occupancy.

Parallel Library Synthesis for Late-Stage Functionalization and IP Generation

The aryl bromide moiety in 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone undergoes Suzuki-Miyaura cross-coupling with >85% conversion within 1 hour at 60°C using 1 mol% Pd(PPh3)4, dramatically outperforming chloro analogs that require higher temperatures and longer reaction times [6]. This reactivity profile makes it an ideal substrate for automated parallel synthesis in 96-well plate format, where a single gram of compound can generate 50–100 diverse analogs for hit-to-lead or lead optimization campaigns [7]. For industrial medicinal chemistry groups, this translates to faster SAR cycles and the ability to generate novel intellectual property through combinatorial diversification of the furan ring, a strategy that is not feasible with chloro or des-halo analogs due to their lower reactivity [6].

Quote Request

Request a Quote for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.